Inz-1
Overview
Description
Inz-1 is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Inz-1 primarily targets the Mitochondrial Cytochrome bc1 and ENPP1 . The mitochondrial cytochrome bc1 plays a crucial role in the electron transport chain of mitochondria, which is essential for energy production in cells . ENPP1, on the other hand, is a critical enzyme involved in the regulation of mineralization and neointimal proliferation .
Mode of Action
This compound acts as an inhibitor of the mitochondrial cytochrome bc1 . It binds to the Qo pocket of cytochrome bc1 reductase, and its differential interactions with fungal L275 and human F275 residues may be key to its fungal selectivity .
As for ENPP1, this compound acts as an enzyme replacement therapy. It is designed to circulate throughout the body and cleave extracellular ATP into PPi and AMP, a precursor of adenosine .
Biochemical Pathways
This compound affects the electron transport chain in mitochondria by inhibiting the mitochondrial cytochrome bc1 . This inhibition disrupts the normal flow of electrons within the chain, affecting the production of ATP, the main energy currency of the cell .
In the case of ENPP1, this compound increases the levels of inorganic pyrophosphate (PPi) and adenosine, both of which play significant roles in regulating mineralization and neointimal proliferation .
Pharmacokinetics
It’s important to note that these properties play a crucial role in drug discovery and chemical safety assessment .
Result of Action
This compound has been shown to have significant molecular and cellular effects. It inhibits the growth of certain yeast strains and reverses Fluconazole resistance in the fungus Candida albicans . In addition, it has been found to induce ribosomal stress and prevent neointimal proliferation in ENPP1 deficient mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is currently being tested in clinical trials for the treatment of ENPP1 Deficiency and ABCC6 Deficiency . The results of these trials could provide valuable insights into how different physiological and pathological conditions affect the action of this compound.
Biochemical Analysis
Biochemical Properties
Inz-1 is a potent and selective inhibitor of yeast mitochondrial cytochrome bc1, which plays a crucial role in the electron transport chain . This inhibition can reverse resistance to triazole antifungals in the pathogenic fungus Candida albicans . The interaction between this compound and cytochrome bc1 is highly specific, making it a valuable tool for studying mitochondrial function and antifungal resistance mechanisms.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In yeast cells, this compound inhibits mitochondrial cytochrome bc1, leading to disruptions in the electron transport chain and subsequent cellular respiration This inhibition can result in reduced ATP production and increased oxidative stress
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the cytochrome bc1 complex in the mitochondrial electron transport chain . This binding inhibits the transfer of electrons from ubiquinol to cytochrome c, disrupting the proton gradient and ATP synthesis. Additionally, this compound may interact with other mitochondrial proteins, further affecting mitochondrial function and cellular energy metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is maintained under specific storage conditions (2-8°C), and it is soluble in DMSO at a concentration of 25 mg/mL . Over time, the degradation of this compound can lead to reduced efficacy in inhibiting cytochrome bc1. Long-term studies in vitro and in vivo are needed to fully understand the temporal effects of this compound on cellular function and mitochondrial activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits cytochrome bc1 without causing significant toxicity . At higher doses, this compound may induce toxic effects, including mitochondrial dysfunction and oxidative stress. Threshold effects and dose-response relationships need to be carefully studied to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to mitochondrial function and energy metabolism. By inhibiting cytochrome bc1, this compound disrupts the electron transport chain, leading to alterations in metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its solubility and interactions with cellular transporters . This compound is soluble in DMSO, which facilitates its uptake by cells. Once inside the cell, this compound may interact with mitochondrial transporters and binding proteins, affecting its localization and accumulation within the mitochondria.
Subcellular Localization
This compound is primarily localized within the mitochondria, where it exerts its inhibitory effects on the cytochrome bc1 complex The subcellular localization of this compound is crucial for its function, as it needs to reach the mitochondrial inner membrane to inhibit the electron transport chain
Preparation Methods
The synthesis of Inz-1 typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Inz-1 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Inz-1 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Inz-1 can be compared with other indazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent with a different substitution pattern on the indole ring.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with potent antiviral properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other similar compounds.
Properties
IUPAC Name |
methyl 2-(3-phenylindazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-15(19)11-18-14-10-6-5-9-13(14)16(17-18)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYOCUDWQCQSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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